molecular formula C12H11N B7795622 5-Methyl-2-phenylpyridine CAS No. 64828-54-2

5-Methyl-2-phenylpyridine

Cat. No.: B7795622
CAS No.: 64828-54-2
M. Wt: 169.22 g/mol
InChI Key: ZYLPQYYLLRBVOK-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylpyridine: is an organic compound with the molecular formula C12H11N. It is a derivative of pyridine, where a methyl group is attached to the fifth position and a phenyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylpyridine can be achieved through the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts. The reaction is typically carried out at 400°C with a weight hour space velocity of 0.5 h^-1. The cyclization activity follows the order: HY > Hb > HZSM-5 .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of zeolite catalysts, such as HY, Hb, and HZSM-5, to achieve high yields. The maximum yield is obtained over 3 wt% CoHY zeolite at 400°C .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to different hydrogenated derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Hydrogenated derivatives of this compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, herbicides, and surfactants.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and biological properties. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the methyl group at the fifth position.

    6-Methyl-2-phenylpyridine: Has the methyl group at the sixth position instead of the fifth.

    2-Methyl-6-phenylpyridine: Methyl and phenyl groups are at the second and sixth positions, respectively.

Uniqueness: 5-Methyl-2-phenylpyridine is unique due to the specific positioning of the methyl and phenyl groups, which imparts distinct chemical and physical properties. This unique structure allows it to form specific coordination complexes and exhibit particular biological activities that are different from its analogs .

Properties

IUPAC Name

5-methyl-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPQYYLLRBVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949783
Record name 5-Methyl-2-phenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27012-22-2, 64828-54-2
Record name 5-Methyl-2-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27012-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027012222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, methylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064828542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-phenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenylpyridine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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